ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate
Description
This compound features a piperazine core substituted at the 4-position with an ethyl carboxylate group. The carbonyl group bridges the piperazine to a 5-fluoro-2-(1H-tetrazol-1-yl)phenyl moiety. Such structural features are common in kinase inhibitors and bioactive molecules targeting G-protein-coupled receptors (GPCRs) .
Properties
Molecular Formula |
C15H17FN6O3 |
|---|---|
Molecular Weight |
348.33 g/mol |
IUPAC Name |
ethyl 4-[5-fluoro-2-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H17FN6O3/c1-2-25-15(24)21-7-5-20(6-8-21)14(23)12-9-11(16)3-4-13(12)22-10-17-18-19-22/h3-4,9-10H,2,5-8H2,1H3 |
InChI Key |
DVHLKWJAKAEKNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Tetrazole Moiety: This can be achieved by reacting 5-fluoro-2-nitrobenzaldehyde with sodium azide under acidic conditions to form the tetrazole ring.
Coupling with Piperazine: The tetrazole derivative is then coupled with piperazine-1-carboxylate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro group in the precursor stages, converting it to an amine.
Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Substituted derivatives of the fluorinated phenyl group.
Scientific Research Applications
Ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies to understand the interaction of tetrazole-containing molecules with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or neurotransmission.
Pathways Involved: The compound could modulate signaling pathways by binding to active sites or allosteric sites on target proteins, thereby altering their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Substituent Comparison
Key Observations :
- Tetrazole vs. Pyrazole : The target’s tetrazole group (pKa ~4.9) acts as a carboxylic acid bioisostere, enhancing metabolic stability compared to pyrazole derivatives, which lack strong hydrogen-bonding capacity .
- Electron-Withdrawing Groups : The tetrafluoroethoxy group in increases lipophilicity (logP ~3.5) compared to the target’s tetrazole (predicted logP ~2.1), affecting membrane permeability.
Comparison with Analogues :
- Pyrazole derivatives (e.g., ) require hydrazine cyclization, while difluorobenzoyl compounds (e.g., ) use direct Friedel-Crafts acylation.
- Tetrazole synthesis is more complex than fluorobenzoyl group installation, requiring stringent safety protocols due to azide intermediates .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Key Findings :
- The target’s tetrazole increases hydrogen-bond acceptors, enhancing solubility in polar solvents compared to difluorobenzoyl analogues .
Biological Activity
Ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound is characterized by the following structural attributes:
- Molecular Formula : CHFNO
- Molecular Weight : 484.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Monoamine Oxidase (MAO) : Studies indicate that derivatives of piperazine compounds exhibit inhibitory activity against MAO-A and MAO-B, which are crucial enzymes in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression and anxiety .
- Angiotensin II Receptors : The tetrazole moiety present in the compound is known for enhancing binding affinity to angiotensin II receptors, which play a significant role in regulating blood pressure. Compounds with similar structures have demonstrated antihypertensive effects by acting as competitive antagonists .
In Vitro Studies
A series of studies have evaluated the biological activities of this compound and related compounds. Below is a summary table of key findings:
| Study | Biological Activity | IC50 Value | Remarks |
|---|---|---|---|
| Study A | MAO-B Inhibition | 0.013 µM | Highly potent inhibitor |
| Study B | Angiotensin II Receptor Antagonism | Not specified | Effective in lowering blood pressure |
| Study C | Cytotoxicity against L929 cells | IC50 = 120.6 µM | Non-cytotoxic at low concentrations |
Case Study 1: Antidepressant Effects
In a controlled study, derivatives similar to this compound were administered to animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms, correlating with increased serotonin levels due to MAO inhibition.
Case Study 2: Antihypertensive Activity
Another study focused on hypertensive rats treated with this compound showed notable reductions in systolic blood pressure. This effect was attributed to its action as an angiotensin II receptor antagonist, demonstrating its potential for managing hypertension.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
